molecular formula ClH2OP B14703406 Phosphonochloridous acid CAS No. 14939-32-3

Phosphonochloridous acid

Cat. No.: B14703406
CAS No.: 14939-32-3
M. Wt: 84.44 g/mol
InChI Key: KZRJKMZQXATVEB-UHFFFAOYSA-N
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Description

Phosphonochloridous acid (ClH₂OP, CAS 14939-32-3) is a phosphorus-containing oxyacid characterized by a central phosphorus atom bonded to a chlorine atom, an oxygen atom, and two hydrogen atoms . Its molecular structure, as depicted by the InChI code (InChI=1S/ClH₂OP/c1-3-2/h2-3H), suggests a trigonal planar geometry with the chlorine and oxygen atoms occupying equatorial positions around phosphorus. This compound is a key intermediate in synthesizing phosphonic acids and their derivatives, which are widely used in coordination chemistry, catalysis, and materials science . While its industrial applications are less documented compared to other phosphorus acids, its reactivity as a chlorinating agent and ligand precursor makes it valuable in specialized synthetic pathways .

Properties

CAS No.

14939-32-3

Molecular Formula

ClH2OP

Molecular Weight

84.44 g/mol

IUPAC Name

chlorophosphinous acid

InChI

InChI=1S/ClH2OP/c1-3-2/h2-3H

InChI Key

KZRJKMZQXATVEB-UHFFFAOYSA-N

Canonical SMILES

OPCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonochloridous acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with water, which produces phosphorous acid and hydrochloric acid. The phosphorous acid can then be chlorinated to yield this compound. Another method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of advanced reactors and purification techniques is common to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Phosphonochloridous acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

Phosphonochloridous acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors.

    Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphonochloridous acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s reactivity with nucleophiles also allows it to modify proteins and other biomolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Key Differences :

  • Electronegativity: Fluorine’s higher electronegativity reduces the acidity of Phosphonofluoridous acid compared to its chlorine analogue .
  • Reactivity: Brominated derivatives (e.g., Phosphonobromidous acid) may exhibit slower reaction kinetics due to larger atomic size, whereas fluorinated analogs are more volatile .

Functional Analogues: Thioic Acid Derivatives

Replacing oxygen with sulfur yields thioic acids, such as Phosphonochloridothioic acid (ClH₂OPS), which exhibit distinct coordination behavior:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
Phosphonochloridothioic acid ClH₂OPS Not available 132.47 Enhanced metal-binding affinity
Phosphonobromidothioic acid BrH₂OPS Not available 177.35 Potential for sulfur-mediated catalysis

Key Differences :

  • Ligand Properties : Sulfur’s softer Lewis basicity enhances metal coordination, making thioic acids suitable for transition-metal catalysis .
  • Stability : Thioic derivatives are generally less stable in aqueous media due to sulfur’s susceptibility to oxidation .

Physicochemical Properties and Reactivity

  • Acidity: this compound is more acidic than its bromine analogue but less so than phosphonic acid (H₃PO₃) due to chlorine’s electron-withdrawing effects .
  • Thermal Stability : Halogen size inversely correlates with thermal stability; brominated derivatives decompose at lower temperatures .
  • Synthesis: this compound is synthesized via chlorination of phosphinic acid (H₃PO₂) or hydrolysis of dichlorophosphine oxides, while thioic acids require sulfur-containing precursors .

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